molecular formula C7H6ClN3O B12282727 2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one

2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one

Cat. No.: B12282727
M. Wt: 183.59 g/mol
InChI Key: USVGNPXUHPNAHM-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. For example, the reaction of 2-chloropyridine with a suitable amine and a carbonyl compound can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. Cyclization reactions often require specific catalysts and controlled conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7,8-dihydropyrido[4,3-D]pyrimidin-5(6H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 5-position. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C7H6ClN3O/c8-7-10-3-4-5(11-7)1-2-9-6(4)12/h3H,1-2H2,(H,9,12)

InChI Key

USVGNPXUHPNAHM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CN=C(N=C21)Cl

Origin of Product

United States

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